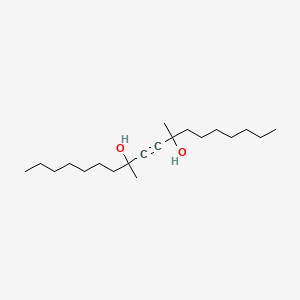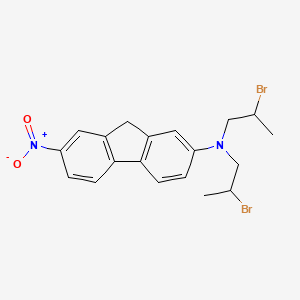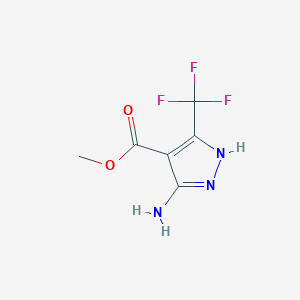![molecular formula C17H12O4 B13995270 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6629-16-9](/img/structure/B13995270.png)
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxy group and a hydroxyphenylmethyl group attached to the naphthalene-1,4-dione core. Naphthoquinones are known for their redox properties, making them valuable in biological and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione typically involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is efficient, providing high yields and short reaction times . Another approach involves the Mannich reaction, where lawsone (2-hydroxynaphthalene-1,4-dione) reacts with aldehydes and amines to form the desired product .
Industrial Production Methods
Industrial production of this compound can be achieved through the three-component condensation reactions of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of various catalysts such as DBU, InCl3, and nano-copper (II) oxide . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: The quinone structure is susceptible to oxidation, forming various oxidized products.
Reduction: Reduction reactions convert the quinone to hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions typically involve solvents like ethanol or methanol and catalysts to facilitate the reactions.
Major Products
Major products formed from these reactions include hydroquinone derivatives, substituted naphthoquinones, and various heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound effective against cancer cells and microorganisms . The molecular targets include enzymes involved in redox reactions and cellular pathways related to oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthoquinone derivatives such as lawsone (2-hydroxynaphthalene-1,4-dione), juglone (5-hydroxy-1,4-naphthoquinone), and plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) .
Uniqueness
What sets 2-[Hydroxy(2-hydroxyphenyl)methyl]naphthalene-1,4-dione apart is its unique combination of hydroxy and hydroxyphenylmethyl groups, which enhance its redox properties and biological activities. This makes it more versatile and effective in various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
6629-16-9 |
|---|---|
Molekularformel |
C17H12O4 |
Molekulargewicht |
280.27 g/mol |
IUPAC-Name |
2-[hydroxy-(2-hydroxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O4/c18-14-8-4-3-7-12(14)17(21)13-9-15(19)10-5-1-2-6-11(10)16(13)20/h1-9,17-18,21H |
InChI-Schlüssel |
VWQYYRWOWKXJRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)C(C3=CC=CC=C3O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


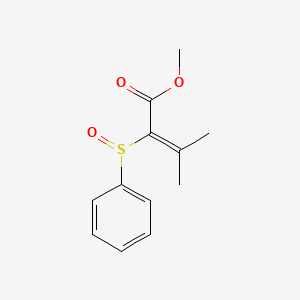
![2-Nitro-5-[(4-nitrophenyl)sulfanyl]furan](/img/structure/B13995192.png)
![N-[2-[4-(2-formamidocyclohexyl)phenyl]cyclohexyl]formamide](/img/structure/B13995199.png)
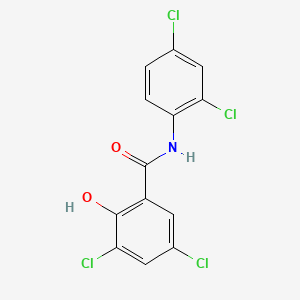
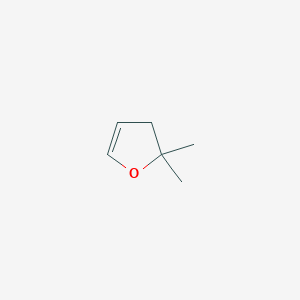
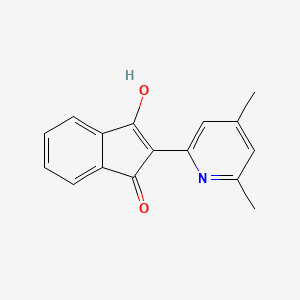
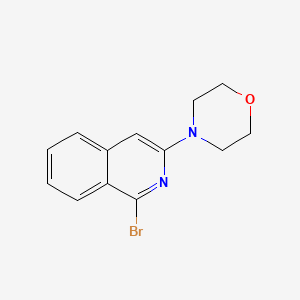
![3-Hydroxy-N-[2-(trifluoromethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B13995214.png)


![6-Chloro-N~4~-[2-(morpholin-4-yl)ethyl]pyrimidine-4,5-diamine](/img/structure/B13995249.png)
